molecular formula C20H21FN4O2S B2959025 N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942003-87-4

N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2959025
CAS No.: 942003-87-4
M. Wt: 400.47
InChI Key: PNGTZWJBSXEUIW-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a fused bicyclic core (thiazole and pyridazinone rings) substituted with a 4-fluorophenyl group at position 7 and a methyl group at position 2. The acetamide side chain at position 5 is modified with a cyclohexyl group, distinguishing it from analogs with aryl or heteroaryl substituents.

Properties

IUPAC Name

N-cyclohexyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-12-22-18-19(28-12)17(13-7-9-14(21)10-8-13)24-25(20(18)27)11-16(26)23-15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGTZWJBSXEUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a thiazolo[4,5-d]pyridazin core with a cyclohexyl group and a fluorophenyl substituent, contributing to its unique pharmacological properties. The presence of the fluorine atom on the phenyl ring is believed to enhance its potency and selectivity in biological systems.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that modifications in the phenyl ring can significantly affect enzyme inhibition potency (e.g., α-l-fucosidases) .
  • Receptor Modulation : The structural features suggest potential interactions with receptors that could modulate physiological responses. This is particularly relevant in the context of neuropharmacology and cancer therapeutics.

Biological Activity Data

The following table summarizes key biological activities associated with the compound based on available research findings:

Activity Description Reference
Enzyme InhibitionPotent inhibitor of α-l-fucosidases; IC50 values as low as 0.0079 μM for human lysosomal enzymes.
Anticancer PotentialPreliminary studies indicate cytotoxic effects on cancer cell lines; further research needed for specificity.
Neuroprotective EffectsPotential modulation of neurotransmitter systems; requires more investigation into mechanisms.

Case Studies

  • Inhibition of α-l-Fucosidases : A study highlighted the structure-activity relationship (SAR) of compounds similar to this compound. The introduction of fluorine atoms significantly increased inhibitory potency against α-l-fucosidases, suggesting potential therapeutic applications in genetic disorders related to fucosidosis .
  • Cytotoxicity Against Cancer Cell Lines : Initial investigations into the cytotoxic effects revealed that this compound exhibited selective toxicity towards certain cancer cell lines, warranting further exploration into its mechanism of action and therapeutic index .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications and Substituent Effects

The thiazolo[4,5-d]pyridazinone scaffold is shared across several analogs, but variations in substituents significantly influence physicochemical and biological properties:

Table 1: Key Structural Differences and Properties
Compound Name Substituents (Position) HPLC Purity (%) Retention Time (min) Notable Features
Target Compound
N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Cyclohexyl (acetamide), 4-F-phenyl (7), Methyl (2) N/A N/A Enhanced lipophilicity from cyclohexyl
Analog 1
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide 4-Cl-phenyl (acetamide), 4-F-phenyl (7), Methyl (2) N/A N/A Chlorine enhances electronegativity
Analog 2
N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl]acetamide 4-F-benzyl (acetamide), Pyrrolidinyl (2) N/A N/A Increased solubility via polar pyrrolidinyl
Pyrimido-oxazinone Analogs
N-(3-...)acrylamide derivatives (e.g., 16a, 20c) Varied alkyl/aryl groups on pyrimido-oxazinone 95.07–99.34 9.37–12.08 High purity; kinase-targeting motifs
Key Observations:
  • Cyclohexyl vs. Aryl Groups : The cyclohexyl group in the target compound likely improves membrane permeability compared to the 4-chlorophenyl or 4-fluorobenzyl groups in analogs .
  • Methyl vs. Pyrrolidinyl : The 2-methyl group in the target compound may reduce metabolic degradation compared to pyrrolidinyl-substituted analogs, which could enhance solubility but increase susceptibility to oxidation .
  • 4-Fluorophenyl Consistency : The 7-(4-fluorophenyl) group is conserved across analogs, suggesting its critical role in target binding or π-π stacking interactions .
Challenges:
  • Steric hindrance from the cyclohexyl group may necessitate optimized reaction conditions (e.g., longer reaction times or elevated temperatures) .

Pharmacological Implications (Inferred from Analogs)

  • Kinase Inhibition: Pyrimido-oxazinone analogs (e.g., 16a) exhibit nanomolar IC50 values against kinases like EGFR, suggesting the thiazolo[4,5-d]pyridazinone core may share similar binding modes .
  • Anti-inflammatory Potential: The 4-fluorophenyl group is common in COX-2 inhibitors, hinting at anti-inflammatory applications .
  • Metabolic Stability : The cyclohexyl group may reduce CYP450-mediated metabolism compared to aryl-substituted analogs, as seen in structurally similar N-cyclohexylacetamides .

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